molecular formula C8H6FIO2 B8752392 3-Fluoro-6-iodo-2-methylbenzoic acid

3-Fluoro-6-iodo-2-methylbenzoic acid

Cat. No.: B8752392
M. Wt: 280.03 g/mol
InChI Key: CZWRYOJMOUNTFF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Fluoro-6-iodo-2-methylbenzoic acid is a halogenated aromatic carboxylic acid characterized by a trifunctional substitution pattern: a fluorine atom at position 3, an iodine atom at position 6, and a methyl group at position 2 of the benzoic acid backbone. This compound is structurally significant due to the electron-withdrawing effects of fluorine and iodine, which influence its acidity, solubility, and reactivity. This ester serves as a key precursor in synthetic pathways, particularly in pharmaceutical and agrochemical applications.

Properties

Molecular Formula

C8H6FIO2

Molecular Weight

280.03 g/mol

IUPAC Name

3-fluoro-6-iodo-2-methylbenzoic acid

InChI

InChI=1S/C8H6FIO2/c1-4-5(9)2-3-6(10)7(4)8(11)12/h2-3H,1H3,(H,11,12)

InChI Key

CZWRYOJMOUNTFF-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1C(=O)O)I)F

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes critical differences between 3-fluoro-6-iodo-2-methylbenzoic acid and related compounds, emphasizing substituent effects and physicochemical properties:

Compound Name Molecular Formula Molecular Weight (Da) Key Substituents Notable Properties/Applications
This compound $ \text{C}8\text{H}6\text{FIO}_2 $¹ ~280.94 (estimated) F (C3), I (C6), CH₃ (C2) High polarity, potential medicinal intermediate
Ethyl 3-fluoro-6-iodo-2-methylbenzoate $ \text{C}{10}\text{H}{10}\text{FIO}_2 $ 308.090 Ethyl ester group (C1) Enhanced lipophilicity for drug delivery
3-Chloro-2-fluoro-6-iodobenzoic acid $ \text{C}7\text{H}3\text{ClFIO}_2 $ 307.46 Cl (C3), F (C2), I (C6) Increased halogen density for pesticidal activity
2-(3-Fluoro-6-methylbenzoyl)benzoic acid $ \text{C}{15}\text{H}{11}\text{FO}_3 $ 258.24 Benzoyl group (C2), F (C3), CH₃ (C6) UV-absorbing properties for material science

Substituent Effects on Reactivity and Bioactivity

  • Esterification : The ethyl ester derivative exhibits a 9.3% increase in molecular weight compared to the parent acid, improving membrane permeability in biological systems .
  • Benzoyl Derivatives : Compounds like 2-(3-fluoro-6-methylbenzoyl)benzoic acid demonstrate expanded conjugation, leading to applications in photostabilizers or fluorescent probes .

Crystallographic and Spectroscopic Data

Pharmacological Potential

Compounds with trifluoromethyl or iodo substituents (e.g., N-(6-trifluoromethylbenzothiazole-2-yl)acetamides in ) are known for anticancer and anti-inflammatory properties, suggesting that this compound could serve as a scaffold for kinase inhibitors or radiopharmaceuticals .

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